molecular formula C12H5Br3O B12878409 1,2,9-Tribromo-dibenzofuran CAS No. 617707-38-7

1,2,9-Tribromo-dibenzofuran

Katalognummer: B12878409
CAS-Nummer: 617707-38-7
Molekulargewicht: 404.88 g/mol
InChI-Schlüssel: ORSHSJSDVUTPPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,9-Tribromo-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are tricyclic aromatic compounds. This compound is characterized by the presence of three bromine atoms attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,2,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes using similar reagents and conditions .

Analyse Chemischer Reaktionen

1,2,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,2,9-Tribromo-dibenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development. Their stability and reactivity make them suitable candidates for medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1,2,9-Tribromo-dibenzofuran can be compared with other dibenzofuran derivatives, such as:

Eigenschaften

CAS-Nummer

617707-38-7

Molekularformel

C12H5Br3O

Molekulargewicht

404.88 g/mol

IUPAC-Name

1,2,9-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-2-1-3-8-10(6)11-9(16-8)5-4-7(14)12(11)15/h1-5H

InChI-Schlüssel

ORSHSJSDVUTPPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.